Hydrogen Bond Donor Count vs. Carboxylic Acid Analog: Implications for Permeability and Aggregation
Target compound 3-(2-oxoquinolin-1(2H)-yl)propanenitrile possesses zero hydrogen bond donors, compared to one hydrogen bond donor for the direct carboxylic acid analog 3-(2-oxo-1(2H)-quinolinyl)propanoic acid (CAS 7134-12-5). This difference is quantified from computed molecular descriptors [1][2]. The absence of a donor in the target compound reduces the topological polar surface area (TPSA) to 44.1 Ų, which is substantially lower than the predicted TPSA of the carboxylic acid analog (>65 Ų anticipated for the COOH group), directly correlating with improved passive membrane permeability potential for downstream cell-based applications [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 donors; TPSA = 44.1 Ų |
| Comparator Or Baseline | 3-(2-oxo-1(2H)-quinolinyl)propanoic acid (CAS 7134-12-5): 1 donor; predicted TPSA >65 Ų |
| Quantified Difference | Δ donors = -1; Δ TPSA ≈ -21 Ų (estimated) |
| Conditions | Computed properties from PubChem and ChemDict database records |
Why This Matters
The absence of a hydrogen bond donor is a critical physicochemical parameter that directly influences passive cellular permeability and solubility profile, making the nitrile intermediate a superior choice when the synthetic objective involves subsequent membrane-permeable pharmacophores.
- [1] PubChem. (2025). Compound Summary for CID 589368: 3-(2-Oxoquinolin-1(2H)-yl)propanenitrile. National Center for Biotechnology Information. View Source
- [2] ChemDict. (2025). Compound Record: 3-(2-oxo-1(2h)-quinolinyl)propanoic acid, CAS 7134-12-5. View Source
